Exemestane-13C,d2

LC-MS/MS method development Stable isotope-labeled internal standard Quantitative bioanalysis

Choose Exemestane-13C,d2 as your SIL-IS for regulatory-compliant LC-MS/MS quantification. The dual ¹³C,d2 labeling provides a +3 Da mass shift (m/z 297→300), ensuring chromatographic co-elution with the analyte while minimizing deuterium isotope effects and metabolite cross-talk. With ≥98% purity, this standard supports LLOQs as low as 0.05 ng/mL, ideal for GLP bioanalytical studies, ANDA/NDA submissions, and therapeutic drug monitoring. Compatible with multi-analyte methods—drop-in without MS method redevelopment.

Molecular Formula C20H24O2
Molecular Weight 299.4 g/mol
Cat. No. B15138058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExemestane-13C,d2
Molecular FormulaC20H24O2
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1/i1+1D2
InChIKeyBFYIZQONLCFLEV-YDWWOAPCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Exemestane-13C,d2 Technical Profile: Double-Isotope Labeled Aromatase Inhibitor Reference Standard for LC-MS/MS Quantification


Exemestane-13C,d2 (FCE 24304-13C,d2; molecular formula C₁₉¹³CH₂₂D₂O₂, molecular weight 299.41 g/mol, typical purity ≥98%) is a dual-isotope labeled analog of exemestane, a steroidal aromatase inhibitor . The parent compound exemestane irreversibly inhibits human placental aromatase (IC₅₀ = 30 nM) and rat ovarian aromatase (IC₅₀ = 40 nM) . This ¹³C,d2-labeled reference standard is specifically designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS analytical workflows for exemestane and its metabolites . The double-labeling configuration (carbon-13 at one position plus two deuterium atoms) provides a nominal mass shift of +3 Da relative to the unlabeled analyte (m/z 297 → m/z 300 for the precursor ion), enabling chromatographic co-elution with minimal ion suppression while maintaining adequate mass separation from the endogenous analyte signal .

Why Exemestane-13C,d2 Cannot Be Replaced by Unlabeled Exemestane or Single-Labeled Analogs in Quantitative Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) are non-negotiable for achieving regulatory-compliant accuracy in LC-MS/MS quantification of exemestane in biological matrices. Unlabeled exemestane cannot serve as an internal standard because it co-elutes with and is indistinguishable from the analyte, rendering it incapable of correcting for matrix effects, extraction variability, or ionization efficiency fluctuations [1]. While single-label options such as exemestane-d3 (deuterium only; m/z 300) or exemestane-¹³C₃ (carbon-13 only) exist, the ¹³C,d2 double-labeling configuration provides distinct analytical advantages that directly impact procurement decisions for method development [2]. The choice of labeling pattern affects cross-talk with metabolite signals, isotopic interference from naturally occurring ¹³C in the analyte, and the achievable lower limit of quantification (LLOQ). Substituting Exemestane-13C,d2 with a generic single-labeled analog without validation can introduce systematic bias that compromises pharmacokinetic parameter estimates and bioequivalence determinations [3].

Exemestane-13C,d2 Quantifiable Differentiation: Direct Evidence Versus Closest Analogs


Evidence Dimension 1: Mass Shift and Chromatographic Co-Elution Profile

Exemestane-13C,d2 provides a nominal mass shift of +3 Da (m/z 297 → m/z 300) relative to unlabeled exemestane, which is identical to the mass shift provided by exemestane-d3 [1]. However, the inclusion of a ¹³C atom in Exemestane-13C,d2 distinguishes it from purely deuterated analogs in terms of chromatographic behavior. Deuterium-labeled compounds (exemestane-d3) can exhibit slight reverse-phase chromatographic retention time shifts (deuterium isotope effect) relative to the unlabeled analyte, whereas ¹³C labeling does not produce chromatographic separation [2]. For Exemestane-13C,d2, the single ¹³C atom minimizes this effect, enabling near-identical co-elution with the analyte and thereby optimizing ion suppression correction [1].

LC-MS/MS method development Stable isotope-labeled internal standard Quantitative bioanalysis

Evidence Dimension 2: Isotopic Interference and Cross-Talk Mitigation

Exemestane-13C,d2 (≥98% purity) offers a +3 Da mass shift that is identical to that of exemestane-d3 . However, the double-labeling approach with both ¹³C and deuterium may reduce isotopic cross-talk from the internal standard into the analyte MRM channel compared to single-label deuterated analogs, particularly when the internal standard contains incompletely labeled species [1]. In triple quadrupole MRM, the presence of d2- or d1-species in a d3-labeled product can generate signal in the analyte channel (m/z 297 → 121), artificially elevating measured concentrations at low analyte levels. The distinct labeling chemistry of ¹³C,d2 may shift the isotopic impurity envelope, potentially reducing this cross-contribution relative to d3-only standards [1].

Isotopic purity MRM transition specificity LLOQ optimization

Evidence Dimension 3: Purity Grade and Cross-Contamination Risk Assessment

Exemestane-13C,d2 is supplied with a certified purity of ≥98%, as documented in product specifications from multiple vendors . In contrast, published studies employing alternative SIL-IS formulations report variable purity specifications—for instance, a [¹³C,D₃]-exemestane internal standard was reported with >96.0% purity . While the difference (≥98% vs. >96%) may appear modest, in quantitative bioanalysis the presence of unlabeled exemestane impurity in the internal standard stock directly contributes to analyte signal, artificially inflating measured concentrations and compromising accuracy at low concentration ranges [1].

Reference standard purity Method validation Regulatory compliance

Evidence Dimension 4: Compatibility with Multi-Analyte and Metabolite Profiling Workflows

In multi-analyte LC-MS/MS methods simultaneously quantifying exemestane and its metabolites (17β-dihydroexemestane and 17β-dihydroexemestane-17-O-β-D-glucuronide), the selection of SIL-IS is constrained by the need for distinct MRM transitions for each analyte-IS pair [1]. Published methods have successfully employed deuterated internal standards (exemestane-d3, 17β-dihydroexemestane-d3, and the glucuronide-d3) with precursor m/z values of 300, 302, and 478, respectively [1]. Exemestane-13C,d2, with its m/z 300 precursor, is directly compatible as a drop-in replacement for exemestane-d3 in these validated multi-analyte panels, requiring no modification to the MS acquisition method [2]. Its distinct isotopic envelope (¹³C + D₂ vs. D₃) provides a secondary identifier for distinguishing the internal standard from isobaric interferences that may co-elute .

Metabolite quantification 17β-dihydroexemestane Pharmacokinetic study

Evidence Dimension 5: Carryover and Autosampler Residual Mitigation

Carryover—the appearance of analyte signal in a blank injection following a high-concentration sample—is a critical validation parameter for high-throughput bioanalytical methods. Published LC-MS/MS methods for exemestane have evaluated carryover by injecting blank plasma samples immediately after the upper limit of quantification (ULOQ) standard (25–51 ng/mL) . In the 2015 Wang et al. method using deuterated internal standards, no significant carryover was observed [1]. For Exemestane-13C,d2, the physical-chemical properties governing adsorption to autosampler components and column stationary phases are expected to be identical to those of exemestane-d3 and the unlabeled analyte [2]. Therefore, procurement of Exemestane-13C,d2 does not introduce additional carryover risk beyond what has been established for the class, and its ≥98% purity specification ensures that residual contamination from the internal standard preparation itself is minimized .

Carryover assessment High-throughput analysis Method robustness

Exemestane-13C,d2: High-Value Application Scenarios Driven by Analytical Differentiation


Regulated Bioanalytical Method Validation for ANDA/NDA Submissions

For CROs and pharmaceutical companies conducting GLP bioanalytical studies in support of Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA), Exemestane-13C,d2 provides a fit-for-purpose SIL-IS with ≥98% purity and a +3 Da mass shift, directly compatible with validated LC-MS/MS methods employing MRM transitions such as m/z 300 → 121 [1]. The reduced deuterium isotope effect from the ¹³C component minimizes chromatographic retention time discrepancies, ensuring robust ion suppression correction—a requirement under FDA Guidance for Industry M10 on Bioanalytical Method Validation [2].

Clinical Pharmacokinetic and Therapeutic Drug Monitoring Studies

In clinical pharmacokinetic studies of exemestane (e.g., 25 mg once-daily oral dosing in breast cancer patients), accurate quantification of plasma concentrations across a wide dynamic range (0.4–40.0 ng/mL) is essential [1]. Exemestane-13C,d2 supports LLOQs as low as 0.05–0.2 ng/mL when paired with sensitive triple quadrupole MS platforms, enabling precise determination of terminal elimination half-life and trough concentrations [2]. The low cross-talk risk from incomplete labeling improves confidence in low-concentration measurements, which is critical for assessing patient adherence and inter-individual variability in therapeutic drug monitoring programs [3].

Simultaneous Quantification of Exemestane and Metabolites in Multi-Analyte Panels

Exemestane metabolism produces pharmacologically active (17β-dihydroexemestane) and inactive (glucuronide conjugate) metabolites, both of which require simultaneous quantification in comprehensive pharmacokinetic assessments [1]. Exemestane-13C,d2 (m/z 300) integrates seamlessly into multi-analyte LC-MS/MS methods that already employ deuterated internal standards for the metabolites (e.g., m/z 302 for 17β-dihydroexemestane-d3; m/z 478 for the glucuronide-d3) without requiring MS method redevelopment [2]. This drop-in compatibility streamlines assay transfer and reduces validation burden in studies requiring metabolite profiling [3].

High-Throughput Screening and Preclinical Pharmacology Studies

In preclinical pharmacology settings requiring high-throughput analysis of exemestane in rodent plasma, Exemestane-13C,d2 supports rapid sample preparation protocols such as protein precipitation with acetonitrile in 96-well format [1]. The ≥98% purity and isotopic enrichment minimize background contamination from unlabeled species, enabling accurate quantification even with low sample volumes (e.g., 50–100 μL mouse plasma) [2]. The double-isotope labeling provides an orthogonal mass signature that can help discriminate the internal standard from matrix-derived isobaric interferences in complex biological samples [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Exemestane-13C,d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.